molecular formula C10H20ClN3O B3376093 1-(Piperidine-1-carbonyl)piperazine hydrochloride CAS No. 1171913-28-2

1-(Piperidine-1-carbonyl)piperazine hydrochloride

Cat. No. B3376093
CAS RN: 1171913-28-2
M. Wt: 233.74 g/mol
InChI Key: MVVASCZXTJEOAU-UHFFFAOYSA-N
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Description

1-(Piperidine-1-carbonyl)piperazine hydrochloride is a compound with the CAS Number: 1171913-28-2 . It has a molecular weight of 233.74 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for 1-(Piperidine-1-carbonyl)piperazine hydrochloride is 1S/C10H19N3O.ClH/c14-10(12-6-2-1-3-7-12)13-8-4-11-5-9-13;/h11H,1-9H2;1H . This indicates the presence of a piperidine and a piperazine group in the molecule .


Physical And Chemical Properties Analysis

1-(Piperidine-1-carbonyl)piperazine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 233.74 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .

Relevant Papers Relevant papers on 1-(Piperidine-1-carbonyl)piperazine hydrochloride include those found at the following references .

Mechanism of Action

Target of Action

Piperazine, a related compound, is known to act as a gaba receptor agonist

Mode of Action

Piperazine, a structurally similar compound, acts as a GABA receptor agonist Agonists increase the activity of the GABA receptor, leading to increased inhibitory effects in the nervous system

Biochemical Pathways

If it acts similarly to piperazine, it may influence the GABAergic system . This system plays a crucial role in maintaining the balance of excitatory and inhibitory signals in the nervous system.

Result of Action

If it acts similarly to piperazine, it may lead to increased inhibitory effects in the nervous system .

properties

IUPAC Name

piperazin-1-yl(piperidin-1-yl)methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O.ClH/c14-10(12-6-2-1-3-7-12)13-8-4-11-5-9-13;/h11H,1-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVASCZXTJEOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperidine-1-carbonyl)piperazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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